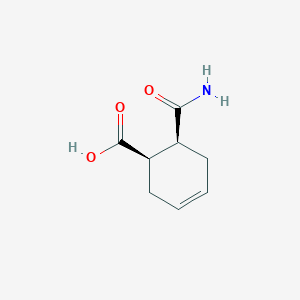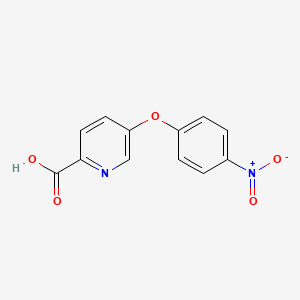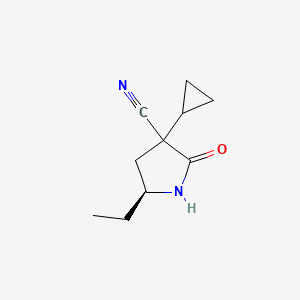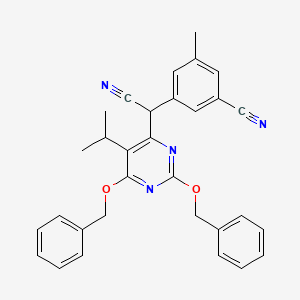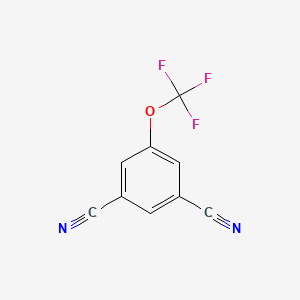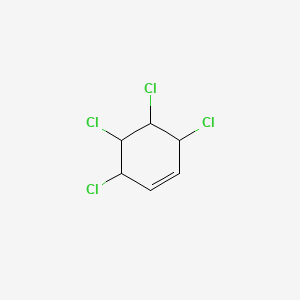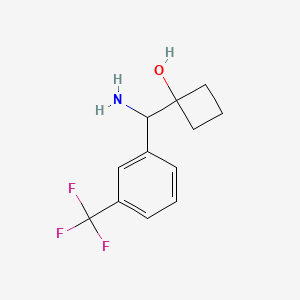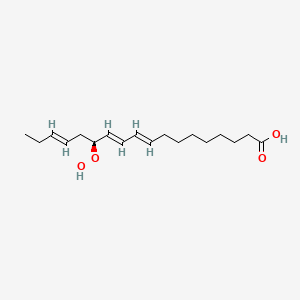
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a hydroperoxide derivative of octadecatrienoic acid. This compound is notable for its role in various biochemical processes and its potential applications in scientific research. It is characterized by the presence of multiple double bonds and a hydroperoxide functional group, which contribute to its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid typically involves the oxidation of linolenic acid. The process can be carried out using various oxidizing agents, such as hydrogen peroxide or molecular oxygen, in the presence of catalysts like lipoxygenases. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form different products.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Catalysts such as lipoxygenases are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, epoxides, and other oxidized or reduced forms of the original compound. These products can have distinct biological activities and applications.
Aplicaciones Científicas De Investigación
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: The compound is involved in the study of lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound contributes to understanding the role of lipid peroxides in diseases such as cancer and cardiovascular disorders.
Industry: It is used in the development of antioxidants and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and molecular targets. The compound’s hydroperoxide group is key to its reactivity and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(13S)-13-Hydroxyoctacosa-9,11,15-trienoic acid methyl ester: This compound shares structural similarities but differs in the presence of a hydroxyl group instead of a hydroperoxide group
Linolenic acid: The precursor to (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid, it lacks the hydroperoxide functional group.
Uniqueness
This compound is unique due to its hydroperoxide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for studying oxidative processes and developing bioactive molecules.
Propiedades
Fórmula molecular |
C18H30O4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+/t17-/m0/s1 |
Clave InChI |
UYQGVDXDXBAABN-XQQGBOTMSA-N |
SMILES isomérico |
CC/C=C/C[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
SMILES canónico |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


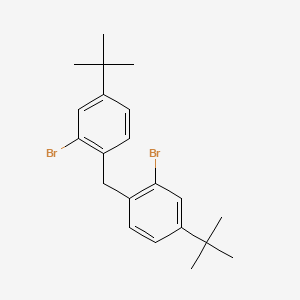
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
